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A comprehensive analysis of the thermodynamic stability and phase transformations of key

magnesium carbonate minerals, providing essential data and experimental context for

researchers in materials science and drug development.

Magnesium carbonates are a diverse group of minerals with significant implications for various

scientific and industrial fields, including carbon sequestration, geological sciences, and

pharmaceutical formulation. Understanding their relative stability is crucial for predicting their

behavior under different environmental conditions and for controlling their formation and

transformation in synthetic processes. This guide provides a comparative assessment of the

stability of barringtonite (MgCO₃·2H₂O) alongside other important magnesium carbonates:

magnesite (MgCO₃), nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), and

hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O).

Thermodynamic Stability Comparison
The thermodynamic stability of a mineral is fundamentally indicated by its standard Gibbs free

energy of formation (ΔfG°), with more negative values signifying greater stability. The standard

enthalpy of formation (ΔfH°) and standard molar entropy (S°) also provide critical insights into

the energetic and structural characteristics of these minerals. The following table summarizes

the available thermodynamic data for the selected magnesium carbonates at standard

conditions (298.15 K and 1 atm).
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Mineral
Chemical
Formula

ΔfH° (kJ/mol) S° (J/mol·K) ΔfG° (kJ/mol)

Magnesite MgCO₃ -1111.69[1] 65.84[1] -1029.3[2]

Barringtonite MgCO₃·2H₂O N/A N/A N/A

Nesquehonite MgCO₃·3H₂O -1977.26[3] N/A -1723.98[3]

Lansfordite MgCO₃·5H₂O N/A N/A N/A

Hydromagnesite
Mg₅(CO₃)₄(OH)₂·

4H₂O
-6514.88[3] N/A -5864.74[3]

Note: "N/A" indicates that reliable experimental data was not found in the surveyed literature.

The stability of barringtonite and lansfordite is less documented with precise thermodynamic

values compared to magnesite, nesquehonite, and hydromagnesite.

From the available data, magnesite, the anhydrous form, is the most thermodynamically stable

magnesium carbonate under standard conditions. The hydrated carbonates are metastable

with respect to magnesite. The stability of the hydrated forms generally decreases with an

increasing number of water molecules.

Phase Transformations and Stability Relationships
The stability of magnesium carbonates is highly dependent on environmental conditions,

primarily temperature, pressure, and the partial pressure of carbon dioxide (pCO₂). The

interconversion between these minerals represents a complex network of dehydration,

hydration, and carbonation reactions.
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Figure 1. Simplified reaction pathways for the transformation of hydrated magnesium

carbonates. Solid arrows indicate well-documented transformations, while the dashed arrow

represents a plausible but less documented pathway.

Lansfordite is the least stable of the hydrated forms and readily transforms to nesquehonite at

temperatures above 10°C.[2] Nesquehonite, in turn, is known to convert to hydromagnesite at

temperatures exceeding 52°C.[3] The thermal decomposition of hydromagnesite is a multi-step

process, beginning with the loss of water of crystallization around 220°C, followed by

dehydroxylation and finally decarbonation at higher temperatures to form magnesite.[4] The

transformation pathways can be influenced by factors such as humidity and the presence of

seed crystals. While the direct dehydration of nesquehonite to barringtonite is

stoichiometrically plausible, it is less commonly reported in the literature compared to the

transformation to hydromagnesite.

Experimental Protocols
Precise determination of the stability and transformation pathways of magnesium carbonates

relies on a variety of experimental techniques. Below are outlines of common methodologies

employed in this field of research.

Thermal Analysis (Thermogravimetric
Analysis/Differential Scanning Calorimetry - TGA/DSC)
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Objective: To determine the temperatures of dehydration and decarbonation events and to

quantify the associated enthalpy changes.

Methodology:

A small, precisely weighed sample (typically 5-10 mg) of the magnesium carbonate mineral

is placed in a crucible (e.g., alumina or platinum).

The crucible is placed in a TGA/DSC instrument.

The sample is heated at a controlled rate (e.g., 5-20 °C/min) under a specific atmosphere

(e.g., inert gas like nitrogen or a reactive gas like CO₂).[5][6]

The TGA measures the change in mass as a function of temperature, indicating the loss of

water and carbon dioxide.

The DSC measures the heat flow to or from the sample relative to a reference, allowing for

the determination of the enthalpy of transitions (endothermic for decomposition).

The resulting data is plotted as a thermogram (mass vs. temperature) and a DSC curve

(heat flow vs. temperature) to identify the temperatures and magnitudes of thermal events.[5]

[6]

High-Pressure and High-Temperature X-ray Diffraction
(HP-HT XRD)
Objective: To investigate the crystal structure and phase transitions of magnesium carbonates

under non-ambient conditions.

Methodology:

A small single crystal or powdered sample of the magnesium carbonate is loaded into a

diamond anvil cell (DAC).

A pressure-transmitting medium (e.g., a 4:1 methanol-ethanol mixture or silicone oil) is

added to ensure hydrostatic or quasi-hydrostatic pressure.
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A ruby chip is often included as a pressure calibrant.

The DAC is mounted on a synchrotron X-ray beamline.

The pressure is gradually increased, and X-ray diffraction patterns are collected at various

pressure points.

For high-temperature experiments, the DAC can be equipped with a resistive heater.

The diffraction patterns are analyzed to determine the crystal structure and identify any

phase transitions that occur as a function of pressure and temperature.

Synthesis of Hydrated Magnesium Carbonates
Objective: To produce pure phases of hydrated magnesium carbonates for experimental

studies.

Methodology (Example for Lansfordite Synthesis):[5][7]

Prepare a saturated solution of magnesium bicarbonate by bubbling CO₂ gas through a

suspension of magnesium oxide (MgO) in deionized water.

Filter the solution to remove any unreacted MgO.

Cool the filtrate to a low temperature (e.g., 0-5 °C).

Slowly degas the solution to allow for the crystallization of lansfordite. The addition of sodium

bicarbonate can help regulate the crystallization process and favor the formation of

lansfordite over nesquehonite.[5]

The resulting crystals are collected by filtration and can be characterized by techniques such

as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

Logical Relationships in Stability
The interplay between temperature and pCO₂ dictates which magnesium carbonate phase is

most stable. The following diagram illustrates the general stability fields of these minerals.
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Figure 2. Conceptual diagram of the stability fields of magnesium carbonates as a function of

temperature and partial pressure of CO₂.

At low temperatures, the more hydrated phases like lansfordite and nesquehonite are favored.

As the temperature increases, these minerals dehydrate to form less hydrated or basic

carbonates like hydromagnesite. At higher temperatures and pCO₂ levels, the anhydrous and

most stable form, magnesite, becomes the dominant phase. Barringtonite, with two water

molecules, occupies an intermediate position in terms of hydration and its stability field is

expected to lie between that of nesquehonite and magnesite, although its formation and

transformation pathways are less extensively studied.
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The stability of barringtonite and other magnesium carbonates is a critical area of study with

wide-ranging applications. While magnesite is the thermodynamically favored phase, the

hydrated forms play crucial roles as metastable intermediates in both natural and synthetic

systems. This guide provides a foundational understanding of their comparative stability,

highlighting the importance of thermodynamic data and experimental investigation. Further

research, particularly in obtaining comprehensive thermodynamic data for barringtonite and

lansfordite, will be essential for a more complete picture of the complex phase relationships

within the Mg-carbonate system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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